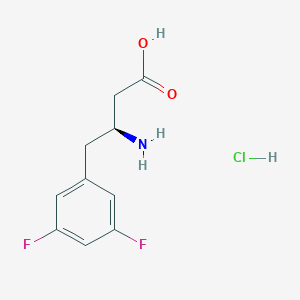
2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride: is a chemical compound with the following IUPAC name: 4-(1-amino-2-fluoroethyl)benzonitrile hydrochloride . Its molecular formula is C₉H₉FN₂·HCl , and it has a molecular weight of approximately 200.64 g/mol . This compound belongs to the class of benzonitrile derivatives.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride involves several steps. One common route includes the following reactions:
Fluorination: Introduction of fluorine atoms at specific positions.
Amination: Conversion of a precursor compound to the amino derivative.
Hydrochlorination: Formation of the hydrochloride salt.
Industrial Production:: Industrial-scale production methods for this compound may involve optimized synthetic routes, purification, and isolation processes. specific details regarding large-scale production are proprietary and may not be publicly available.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions can modify the amino or nitrile group.
Substitution: Substitution reactions may occur at the fluorine or amino group.
Fluorinating Agents: Examples include hydrogen fluoride (HF) or fluorinating reagents like Selectfluor.
Aminating Agents: Amines (e.g., ammonia, primary amines) can introduce the amino group.
Hydrochloric Acid (HCl): Used for hydrochlorination.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Potential products include fluorinated cyclopentanols, amino derivatives, and their hydrochloride salts.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: It serves as a building block for more complex molecules due to its unique fluorinated and amino functionalities.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Fluorinated Compounds in Imaging: Fluorinated compounds are used in positron emission tomography (PET) imaging.
Amino Derivatives in Drug Design: Amino-containing compounds play a crucial role in drug design.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The specific mechanism of action for 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Eigenschaften
Molekularformel |
C7H13ClF3NO |
|---|---|
Molekulargewicht |
219.63 g/mol |
IUPAC-Name |
2-(1-amino-2-fluoroethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-3-5(11)4-1-7(9,10)2-6(4)12;/h4-6,12H,1-3,11H2;1H |
InChI-Schlüssel |
NRUJIHLLNKDIAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CC1(F)F)O)C(CF)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)



![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)
![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)



![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)


